N-(propan-2-yl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanamide
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Overview
Description
N-(propan-2-yl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, a piperazine ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-aminopyridine with a bromoketone to form an intermediate, which is then subjected to further reactions to introduce the piperazine and propanamide groups . The reaction conditions often include the use of solvents like toluene and ethyl acetate, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote bond cleavage and cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(propan-2-yl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(propan-2-yl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functional groups but lack the trifluoromethyl and piperazine groups.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but differ in the presence of the imidazo ring and bromine atom.
Uniqueness
N-(propan-2-yl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanamide is unique due to the combination of its trifluoromethyl, piperazine, and propanamide groups.
Properties
Molecular Formula |
C16H23F3N4O |
---|---|
Molecular Weight |
344.38 g/mol |
IUPAC Name |
N-propan-2-yl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C16H23F3N4O/c1-11(2)21-15(24)12(3)22-6-8-23(9-7-22)14-5-4-13(10-20-14)16(17,18)19/h4-5,10-12H,6-9H2,1-3H3,(H,21,24) |
InChI Key |
SQFKPDQYBCBVKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C(C)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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